![molecular formula C10H10F2N4O2S B2768597 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzenesulfonamide CAS No. 2097930-24-8](/img/structure/B2768597.png)
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzenesulfonamide” is a chemical compound that contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a benzenesulfonamide group, which is a common component in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of “N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzenesulfonamide” would include a 1,2,3-triazole ring attached to a benzenesulfonamide group via an ethyl linker . The exact structure would depend on the positions of these groups within the molecule.Chemical Reactions Analysis
The chemical reactions involving 1,2,3-triazoles can be quite diverse, depending on the substituents on the triazole ring and the reaction conditions . Without specific information on “N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzenesulfonamide”, it’s difficult to provide a detailed analysis of its chemical reactions.Wissenschaftliche Forschungsanwendungen
Generation of Benzosultams
The generation of benzosultams via trifluoromethylation of 2-ethynylbenzenesulfonamide under visible light irradiation highlights a novel approach in organic synthesis. This process, facilitated by a photocatalyst, efficiently produces benzosultams at room temperature, demonstrating the utility of sulfonamide derivatives in synthesizing complex organic structures with potential applications in pharmaceuticals and materials science (Xiang, Kuang, & Wu, 2016).
Synthesis of Bi-triazole Precursors
The synthesis of new bi-triazole precursors, such as N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide, demonstrates the application of sulfonamide derivatives in creating building blocks for further chemical synthesis. These precursors have been used to develop compounds with potential antibacterial properties, showcasing the role of sulfonamide derivatives in medicinal chemistry (Hajib, Aouine, Faraj, & Alami, 2022).
Development of Anti-inflammatory and Analgesic Agents
The synthesis and characterization of celecoxib derivatives indicate the potential of sulfonamide derivatives in developing anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This research underscores the importance of sulfonamide derivatives in drug discovery and development, offering avenues for the creation of new therapeutics (Küçükgüzel et al., 2013).
Metallophthalocyanines Synthesis
The synthesis and characterization of novel peripherally octa-substituted metallophthalocyanines using sulfonamide derivatives illustrate the application of these compounds in material science. These metallophthalocyanines have been studied for their electrochemical and spectroelectrochemical properties, highlighting the potential of sulfonamide derivatives in developing materials with unique electrical properties (Kantekin et al., 2015).
Antibacterial Evaluation of Sulfonamide Bridged Disubstituted 1,2,3-Triazoles
The synthesis and antibacterial evaluation of sulfonamide-bridged disubstituted 1,2,3-triazoles further demonstrate the medicinal chemistry applications of sulfonamide derivatives. These compounds have shown efficacy against various bacterial strains, indicating their potential as antibacterial agents (Yadav & Kaushik, 2022).
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[2-(triazol-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4O2S/c11-9-2-1-8(7-10(9)12)19(17,18)15-5-6-16-13-3-4-14-16/h1-4,7,15H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOUKBMWBBMIPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCN2N=CC=N2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.